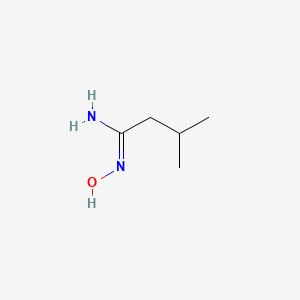![molecular formula C7H9ClN4 B2928347 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 135196-93-9](/img/structure/B2928347.png)
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
作用机制
Target of Action
Related compounds have been found to inhibit extracellular signal-regulated kinase (erk2) and show potential as protein kinase ck1ε inhibitors .
Mode of Action
It is likely that it interacts with its targets (such as erk2 or protein kinase ck1ε) by binding to the active site, thereby inhibiting the kinase activity and disrupting the signaling pathways .
Result of Action
Related compounds have shown potent and selective inhibition of erk2 and knockdown of phospho-rsk levels in hepg2 cells and tumor xenografts . This suggests that 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine may have similar effects.
准备方法
The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reaction mixture in an organic solvent such as ethanol or dimethylformamide .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent production quality .
化学反应分析
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrido[2,3-d]pyrimidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学研究应用
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound lacks the chlorine atom at the 4-position, which can significantly alter its chemical reactivity and biological activity.
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This isomer has a different arrangement of the nitrogen atoms in the pyrimidine ring, leading to differences in its chemical and biological properties.
2-Amino-4-chloropyrimidine: This simpler compound serves as a precursor for the synthesis of more complex pyridopyrimidines and shares some structural similarities with this compound.
The unique structural features of this compound, such as the presence of both a chlorine atom and an amine group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJWAVJGSPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(N=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)
![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)
![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)
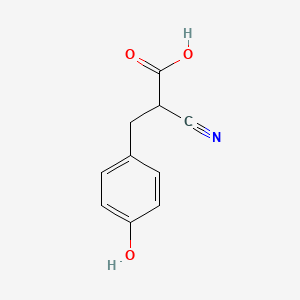
![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)
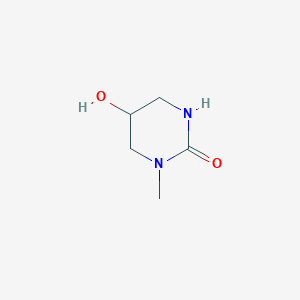

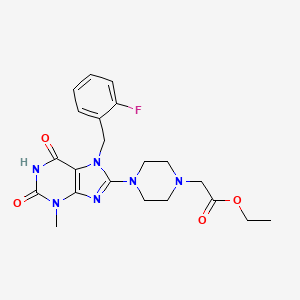
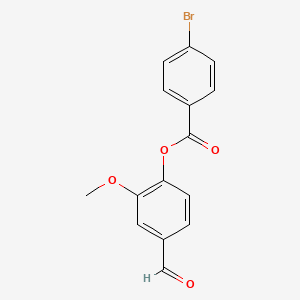

![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)

